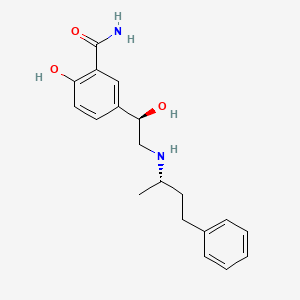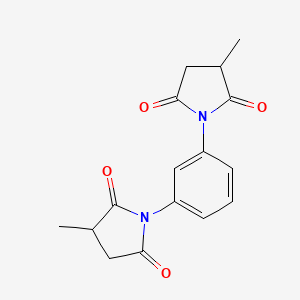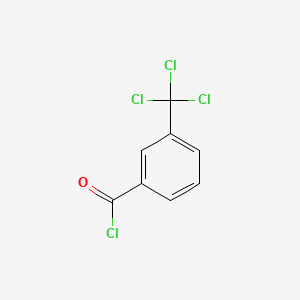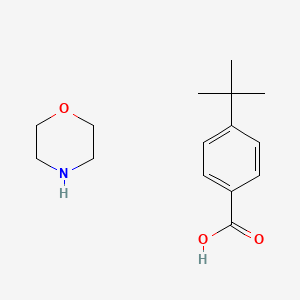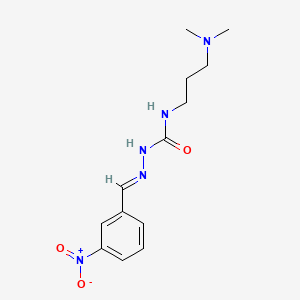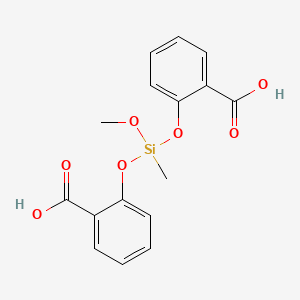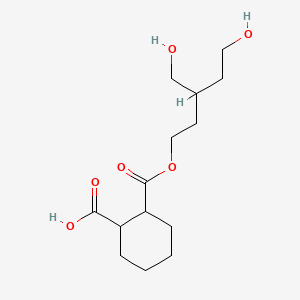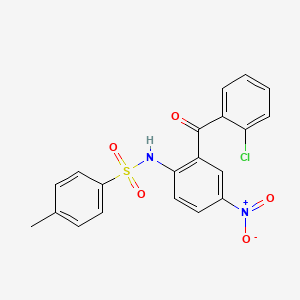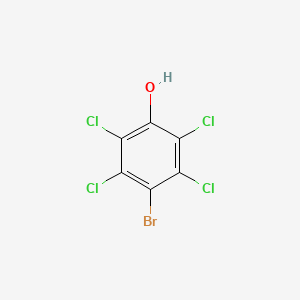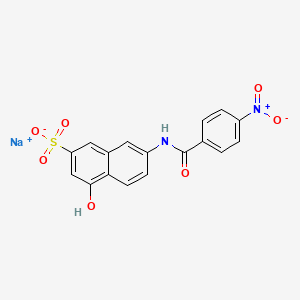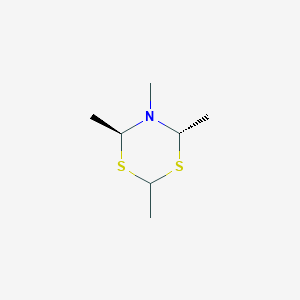
1,2,4,6-Tetramethylthialdine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6-Tetramethylthialdine is a heterocyclic compound with the molecular formula C8H13NS It belongs to the class of thiazines, which are known for their diverse chemical properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4,6-Tetramethylthialdine can be synthesized through various synthetic routes. One common method involves the reaction of acetaldehyde with ammonia and hydrogen sulfide. The reaction proceeds as follows:
Condensation Reaction: Acetaldehyde reacts with ammonia to form acetaldehyde ammonia trimer.
Cyclization: The trimer undergoes cyclization in the presence of hydrogen sulfide to form this compound.
The reaction conditions typically involve moderate temperatures and the use of a solvent such as ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,6-Tetramethylthialdine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazine derivatives.
Applications De Recherche Scientifique
1,2,4,6-Tetramethylthialdine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4,6-Tetramethylthialdine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, influencing their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, modulating signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thialdine: A related compound with a similar thiazine ring structure but fewer methyl groups.
Thiazole: Another heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
1,2,4,6-Tetramethylthialdine is unique due to the presence of four methyl groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
37434-57-4 |
|---|---|
Formule moléculaire |
C7H15NS2 |
Poids moléculaire |
177.3 g/mol |
Nom IUPAC |
(4S,6S)-2,4,5,6-tetramethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C7H15NS2/c1-5-8(4)6(2)10-7(3)9-5/h5-7H,1-4H3/t5-,6-/m0/s1 |
Clé InChI |
AZHPCHPZVNDJKI-WDSKDSINSA-N |
SMILES isomérique |
C[C@H]1N([C@@H](SC(S1)C)C)C |
SMILES canonique |
CC1N(C(SC(S1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



